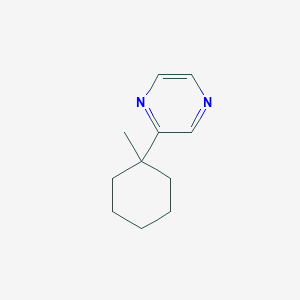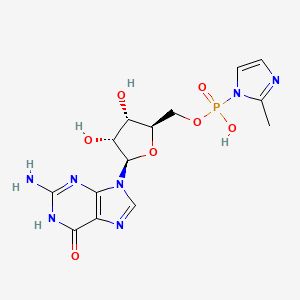
2-Meimpg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylimidazole-activated guanosine monophosphate (2-MeImpG) is a chemically activated nucleotide that has been extensively studied for its role in nonenzymatic RNA primer extension. This compound is particularly significant in the context of the origin of life research, as it provides insights into the mechanisms of RNA replication in prebiotic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MeImpG involves the activation of guanosine monophosphate with 2-methylimidazole. The reaction typically requires the presence of divalent metal cations, such as magnesium or manganese, which act as Lewis acids to facilitate the formation of the activated nucleotide . The reaction conditions often include a mildly basic pH to ensure the stability of the activated nucleotide .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the activation of nucleotides under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-MeImpG undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The 3’-hydroxyl group of an RNA primer attacks the phosphate of the incoming this compound monomer, displacing the 2-methylimidazole leaving group.
Formation of Imidazolium-Bridged Dinucleotide: Two this compound monomers react to form an imidazolium-bridged dinucleotide intermediate, which then binds to the RNA template.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include divalent metal cations (e.g., magnesium, manganese) and buffers to maintain a mildly basic pH . The reactions are typically carried out at room temperature or slightly elevated temperatures to optimize the reaction rate .
Major Products
The major products formed from reactions involving this compound include extended RNA primers and imidazolium-bridged dinucleotide intermediates .
Scientific Research Applications
2-MeImpG has several scientific research applications, particularly in the fields of chemistry, biology, and origin of life studies:
Nonenzymatic RNA Primer Extension: This compound is used to study the mechanisms of nonenzymatic RNA replication, providing insights into the prebiotic chemistry that may have led to the emergence of life.
Protocell Research: The compound is used in the development of model protocells, which are simplified versions of early cellular life forms.
Catalysis Studies: This compound serves as a model compound to study the catalytic properties of activated nucleotides under various conditions.
Mechanism of Action
The mechanism of action of 2-MeImpG involves the formation of an imidazolium-bridged dinucleotide intermediate. This intermediate binds to the RNA template, positioning the 3’-hydroxyl group of the primer for nucleophilic attack on the phosphate of the incoming monomer . This reaction results in the extension of the RNA primer by one nucleotide .
Comparison with Similar Compounds
2-MeImpG is unique among activated nucleotides due to its ability to form highly reactive imidazolium-bridged dinucleotide intermediates. Similar compounds include:
2-Methylimidazole-activated cytidine monophosphate (2-MeImpC): Similar in structure and reactivity to this compound, but with cytidine as the nucleobase.
2-Thio-uridine-5’-phosphor-(2-methyl)imidazolide (2-MeImps2U): A thiolated analogue that enhances the rate and fidelity of nonenzymatic RNA primer extension.
These compounds share similar activation mechanisms but differ in their nucleobases and specific reactivity profiles, highlighting the unique properties of this compound in nonenzymatic RNA replication studies .
Properties
CAS No. |
80242-42-8 |
|---|---|
Molecular Formula |
C14H18N7O7P |
Molecular Weight |
427.31 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |
InChI |
InChI=1S/C14H18N7O7P/c1-6-16-2-3-21(6)29(25,26)27-4-7-9(22)10(23)13(28-7)20-5-17-8-11(20)18-14(15)19-12(8)24/h2-3,5,7,9-10,13,22-23H,4H2,1H3,(H,25,26)(H3,15,18,19,24)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
FNFGBPODSJXHGB-QYVSTXNMSA-N |
Isomeric SMILES |
CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Canonical SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
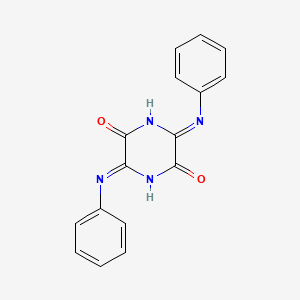
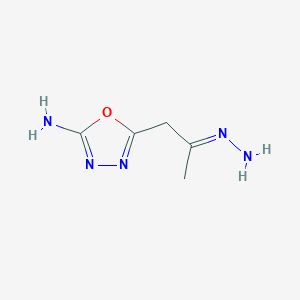
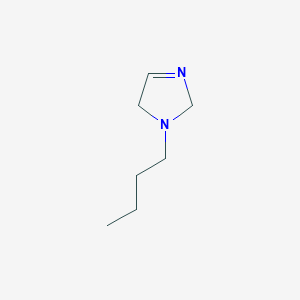
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)
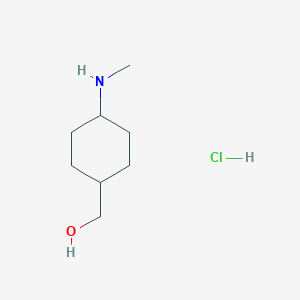
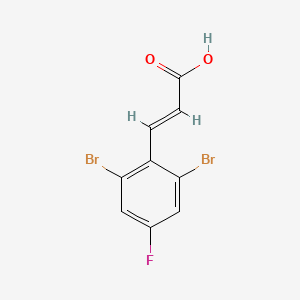
![N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)
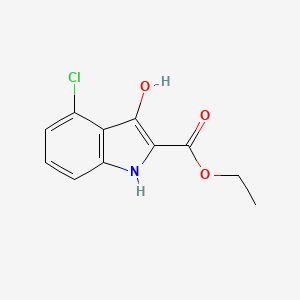
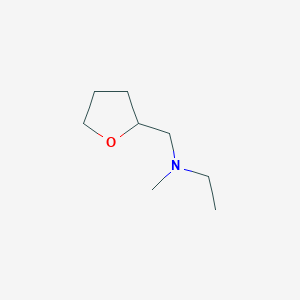
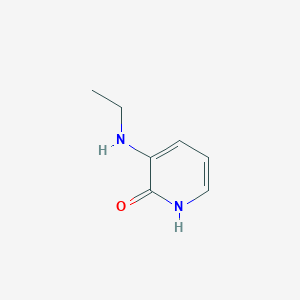

![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)
